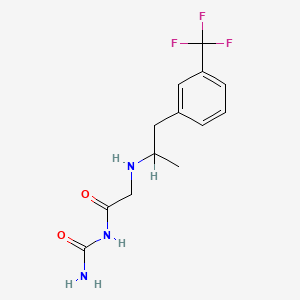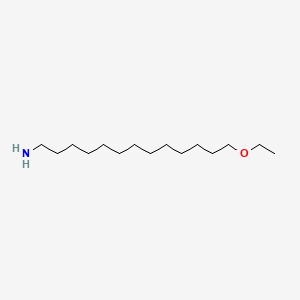
1-Fluoro-4-(2-isocyanatoethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(2-isocyanatoethenyl)benzene is a chemical compound with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol . It is primarily used in research and development, particularly in the field of pharmaceutical testing . The compound is characterized by the presence of a fluorine atom and an isocyanate group attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-Fluoro-4-(2-isocyanatoethenyl)benzene typically involves the reaction of 1-fluoro-4-nitrobenzene with ethyl isocyanate under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-Fluoro-4-(2-isocyanatoethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the isocyanate group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoro-substituted anilines .
Applications De Recherche Scientifique
1-Fluoro-4-(2-isocyanatoethenyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Medicine: Research into potential therapeutic agents often utilizes this compound as a building block for drug development.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(2-isocyanatoethenyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity and protein function, making it a valuable tool in biochemical research . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(2-isocyanatoethenyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(2-isocyanatoethyl)benzene: This compound has a similar structure but differs in the length of the carbon chain attached to the
Propriétés
Numéro CAS |
343336-01-6 |
|---|---|
Formule moléculaire |
C9H6FNO |
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
1-fluoro-4-(2-isocyanatoethenyl)benzene |
InChI |
InChI=1S/C9H6FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-6H |
Clé InChI |
KVFPFQAVYRJEKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CN=C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)




![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)






